

# The chemical structure and properties of Verdiperstat

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An In-depth Technical Guide to Verdiperstat

#### Introduction

**Verdiperstat**, also known as AZD3241 and BHV-3241, is a first-in-class, orally active, brain-penetrant, and irreversible inhibitor of the myeloperoxidase (MPO) enzyme.[1][2] It has been investigated for its therapeutic potential in neurodegenerative diseases characterized by neuroinflammation and oxidative stress, such as Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS).[2][3] Developed initially by AstraZeneca and later by Biohaven Pharmaceuticals, **verdiperstat** targets the underlying pathological mechanisms of these debilitating conditions.[1][3]

## **Chemical Structure and Physicochemical Properties**

**Verdiperstat** is a thiouracil-based small molecule.[4] Its chemical identity and key properties are summarized below.

#### **Chemical Identifiers**



Identifier	Value	
IUPAC Name	1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5H- pyrrolo[3,2-d]pyrimidin-4-one[5]	
SMILES	CC(C)OCCN1C2=C(C(=O)NC1=S)NC=C2[5]	
Molecular Formula	C11H15N3O2S[5]	
CAS Number	890655-80-8[5]	
Synonyms	AZD3241, AZD-3241, BHV-3241[5]	

**Physicochemical Properties** 

Property	Value	
Molecular Weight	253.32 g/mol [5]	
Formulation	Solid, white to light brown powder[6]	
Administration	Oral (coated or modified-release tablet)[5]	
Potency (IC <sub>50</sub> )	630 nM for myeloperoxidase (MPO)[1][6]	

#### **Mechanism of Action**

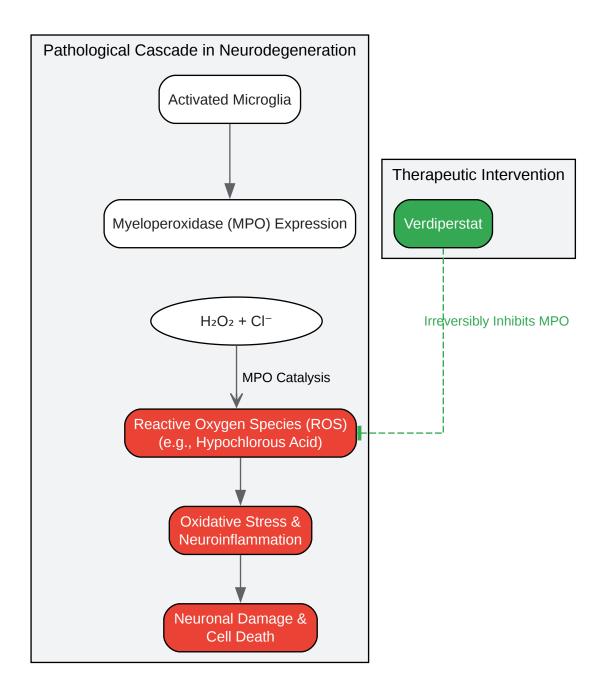
**Verdiperstat** is a selective and irreversible inhibitor of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils and, within the nervous system, in activated microglial cells. [3][7]

MPO's Role in Pathophysiology: In healthy individuals, MPO plays a crucial role in the immune response by catalyzing the formation of reactive oxygen species (ROS), such as hypochlorous acid, to combat pathogens.[3] However, in neurodegenerative diseases like MSA and ALS, microglia become chronically activated.[7] These activated microglia express MPO, which contributes to a cycle of oxidative stress and neuroinflammation, leading to neuronal damage and cell death.[3][7]

**Verdiperstat**'s Inhibitory Action: **Verdiperstat** irreversibly binds to and inactivates MPO.[4][7] This inhibition blocks the production of cytotoxic reactive oxygen species, thereby reducing



oxidative stress and inflammation in the brain.[3][7] The ultimate therapeutic goal is to slow or halt the progression of neurodegeneration by mitigating these harmful processes.[3]



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Mechanism of Action of **Verdiperstat**.

# **Preclinical and Clinical Development**



**Verdiperstat** has undergone extensive evaluation in both preclinical models and human clinical trials.

#### **Preclinical Evidence**

Animal models of neurodegenerative diseases have provided evidence for **Verdiperstat**'s mechanism of action. In a mouse model of MSA, **verdiperstat** demonstrated a dose-dependent reduction in microglial activation, a decrease in neurodegeneration, and an improvement in motor function.[7] Similar beneficial effects were observed in animal models of Parkinson's disease.[7]

#### **Clinical Trials**

**Verdiperstat** has been evaluated in multiple clinical trials for neurodegenerative diseases, primarily Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS).

Table 1: Summary of Key Clinical Trials for Verdiperstat



Trial Name / Identifier	Phase	Indication	Key Details & Outcomes
Phase 2a (NCT not specified)	2a	Multiple System Atrophy (MSA)	12-week study. Doses of 300 mg and 600 mg twice daily. Showed less worsening on the Unified MSA Rating Scale compared to placebo. Also showed decreased plasma MPO activity.[8]
M-STAR (NCT03952806)	3	Multiple System Atrophy (MSA)	Randomized, placebo- controlled trial with 336 participants.  Verdiperstat (600 mg twice daily) for 48 weeks. Did not meet primary or key secondary efficacy endpoints.[9][10][11]
HEALEY ALS Platform Trial (NCT04436510)	2/3	Amyotrophic Lateral Sclerosis (ALS)	Randomized, placebo- controlled trial with 167 participants. Verdiperstat (600 mg twice daily) for 24 weeks. Did not significantly alter disease progression as measured by ALSFRS-R and survival.[12][13][14]

Despite promising preclinical data and early-phase clinical results, the pivotal Phase 3 trials in both MSA and ALS failed to demonstrate a statistically significant benefit over placebo.[9][13]



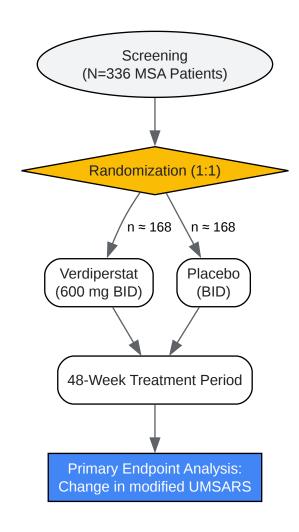
# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols used in key studies of **verdiperstat**.

### M-STAR Phase 3 Trial Protocol (MSA)

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[9]
- Participants: 336 ambulatory individuals aged 40-80 years with a diagnosis of possible or probable MSA.[9]
- Intervention: Participants were randomized (1:1) to receive either verdiperstat 600 mg twice daily or a matching placebo.[9]
- Duration: 48 weeks of treatment.[9]
- Primary Endpoint: The primary efficacy measure was the change from baseline in the modified Unified MSA Rating Scale (UMSARS) at week 48.[9]
- Key Secondary Endpoints: Included assessments of motor function, quality of life, and biomarkers of inflammation and oxidative stress.[3][8]





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Simplified Workflow of the M-STAR Phase 3 Trial.

# **HEALEY ALS Platform Trial Protocol (Regimen B)**

- Study Design: A multicenter, double-blind, perpetual platform randomized clinical trial. This design allows for the testing of multiple investigational drugs in parallel, sharing placebo data across regimens to improve efficiency.[12][14]
- Participants: Adults with a diagnosis of clinically possible, probable, or definite ALS. A total of 167 participants were randomized into the verdiperstat arm.[12][14]
- Intervention: Eligible participants were randomized in a 3:1 ratio to receive either oral
   verdiperstat (600 mg twice daily) or a matching placebo.[13][14]
- Duration: 24 weeks, placebo-controlled.[13][14]



Primary Endpoint: The primary outcome was the rate of disease progression, measured by a
joint model of the ALS Functional Rating Scale-Revised (ALSFRS-R) and survival.[12][14]

### In Vitro / In Vivo Solution Preparation

For research purposes, specific protocols are used to prepare **verdiperstat** for administration.

- In Vitro (Cell-based assays):
  - Prepare a stock solution in DMSO.
  - For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium to the final desired concentration.
- In Vivo (Animal studies):
  - Prepare a formulation by adding solvents sequentially. A common formulation consists of:
    - 10% DMSO
    - 40% PEG300
    - 5% Tween-80
    - 45% Saline[6]
  - Ensure the solution is clear. Sonication or gentle heating can be used to aid dissolution if precipitation occurs.[6]

# **Synthesis**

The large-scale synthesis of **verdiperstat** has faced challenges with previous methods that were either inefficient or used hazardous materials.[15] Newer, more efficient processes have been developed to be safer and more cost-effective for large-scale production, often involving convergent synthesis that avoids protecting groups and hazardous chemicals.[15] One patented synthesis route involves the preparation from 3-[(2-isopropoxyethyl)amino]-IH-pyrrole-2-carboxylic acid ethyl ester and ethoxycarbonyl isothiocyanate.[1]



#### **Conclusion and Future Directions**

Verdiperstat is a potent and selective irreversible inhibitor of myeloperoxidase that has shown the ability to reduce microglial activation and neuroinflammation in preclinical and early clinical studies.[1][7] However, despite a strong scientific rationale, pivotal Phase 3 trials in both Multiple System Atrophy and Amyotrophic Lateral Sclerosis did not demonstrate a significant clinical benefit.[10][11] While the development for these specific indications may be halted, the targeting of MPO and neuroinflammation remains a valid strategy in other neurodegenerative or inflammatory conditions.[10][16] Future research may explore the efficacy of verdiperstat in other diseases or the use of biomarkers to identify patient subgroups who might respond to this therapeutic approach.

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